molecular formula C16H19NO2 B361370 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 84097-16-5

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B361370
CAS RN: 84097-16-5
M. Wt: 257.33g/mol
InChI Key: PEECVRVLAKJKOM-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group . The piperidin-1-ylmethyl group suggests the presence of a piperidine ring, a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene and pyran rings of the chromenone moiety, and the six-membered piperidine ring. The presence of the ketone group and the nitrogen atom in the piperidine ring would also be significant features .


Chemical Reactions Analysis

Chromenones, being aromatic ketones, can undergo a variety of reactions. They can act as Michael acceptors in conjugate addition reactions, and can undergo nucleophilic addition at the carbonyl group . Piperidines can act as bases and nucleophiles, and can undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge can influence properties such as solubility, melting point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. If the compound shows promising activity, it could be optimized through medicinal chemistry approaches .

properties

IUPAC Name

6-methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-6-15-14(9-12)13(10-16(18)19-15)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEECVRVLAKJKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

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